Oxolinate

描述

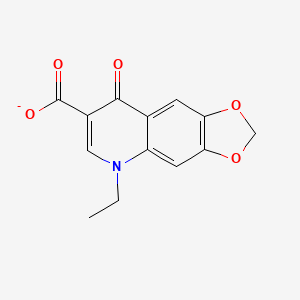

Structure

3D Structure

属性

分子式 |

C13H10NO5- |

|---|---|

分子量 |

260.22 g/mol |

IUPAC 名称 |

5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate |

InChI |

InChI=1S/C13H11NO5/c1-2-14-5-8(13(16)17)12(15)7-3-10-11(4-9(7)14)19-6-18-10/h3-5H,2,6H2,1H3,(H,16,17)/p-1 |

InChI 键 |

KYGZCKSPAKDVKC-UHFFFAOYSA-M |

SMILES |

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)[O-] |

规范 SMILES |

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)[O-] |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of Oxolinate: A Technical Guide for Researchers

Executive Summary: Oxolinate is a first-generation synthetic quinolone antibiotic that exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication. Its primary target is DNA gyrase (a type II topoisomerase), with a secondary target being topoisomerase IV. By binding to and stabilizing a transient enzyme-DNA complex, this compound promotes the formation of double-strand DNA breaks, thereby halting DNA replication and transcription, which ultimately leads to bacterial cell death. This guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key molecular pathways.

Introduction to this compound

Oxolinic acid, a member of the quinolone class of antibiotics, was developed in the 1970s.[1] Structurally similar to nalidixic acid, this compound demonstrated greater potency, being approximately 10 times more active in inhibiting DNA replication.[2][3] It exhibits a broad spectrum of activity, particularly against Gram-negative bacteria such as Escherichia coli and Proteus mirabilis, and is also effective against some Gram-positive bacteria like Staphylococcus species.[4][5] Its primary clinical applications have been in treating urinary tract infections in humans and managing bacterial diseases in veterinary medicine and aquaculture.[3][4][6]

Core Mechanism of Action

The antibacterial action of this compound is a direct consequence of its ability to interfere with the topological state of bacterial DNA, a process managed by a class of enzymes known as topoisomerases.

Primary Targets: DNA Gyrase and Topoisomerase IV

The cellular targets for quinolones are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV .[6][7][8] These enzymes are essential for managing DNA supercoiling, a critical process for fitting the large bacterial chromosome into the cell and for processes like DNA replication, recombination, and repair.[9][10]

-

DNA Gyrase: This enzyme, a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂), introduces negative supercoils into DNA in an ATP-dependent reaction.[10][11] This action relieves the positive superhelical stress that builds up ahead of the replication fork.[11] In most Gram-negative bacteria, DNA gyrase is the primary and more sensitive target for this compound.[12][13]

-

Topoisomerase IV: This enzyme, composed of two ParC and two ParE subunits (C₂E₂), is primarily responsible for decatenating (unlinking) daughter chromosomes after replication, allowing for proper segregation into daughter cells.[14][15] In many Gram-positive bacteria, topoisomerase IV is the more sensitive target.[12]

This compound specifically inhibits the ligase activity of these enzymes. It binds to the enzyme-DNA complex, trapping the enzyme in a state where the DNA is cleaved.[11][12] Specifically, this compound is known to bind the A subunit of DNA gyrase (GyrA).[16][17] This stabilization of the "cleavage complex" prevents the re-ligation of the DNA strands.

Molecular Consequences: DNA Damage and Cell Death

The formation of the stabilized this compound-gyrase-DNA ternary complex is the pivotal event in its mechanism. This complex acts as a physical barrier, blocking the progression of DNA and RNA polymerases, thereby halting DNA replication and transcription.[11][17]

The stalled replication forks and the persistence of these cleavage complexes lead to the generation of lethal double-strand DNA breaks.[7][12] This extensive chromosomal fragmentation triggers the bacterial SOS response, but the damage is often too severe to be repaired, culminating in rapid, concentration-dependent bacterial cell death.[14]

Cellular Selectivity

A key feature of this compound is its selective toxicity toward bacterial cells.[16][17] Eukaryotic cells do not possess DNA gyrase. While they do have a type II topoisomerase (topoisomerase II), its structure is sufficiently different from its bacterial counterparts, resulting in a much lower affinity for quinolone antibiotics. This enzymatic difference allows this compound to target bacteria with minimal direct impact on host cells.[17][18]

Visualizing the Mechanism of Action

The following diagrams illustrate the core mechanism of this compound and the development of resistance.

Caption: this compound's inhibition of DNA gyrase and replication.

Caption: Mechanism of target-mediated resistance to this compound.

Quantitative Data Summary

The efficacy and behavior of this compound have been quantified in numerous studies. The data below are compiled from various sources to provide a comparative overview.

Table 1: In Vitro Antibacterial Activity of this compound (Minimum Inhibitory Concentrations)

| Bacterial Species | MIC Range (µg/mL) | Reference(s) |

|---|---|---|

| Escherichia coli | 0.06 - 0.25 | [19] |

| Escherichia coli (115 strains) | 2.0 - 5.0 | [20] |

| Proteus mirabilis (44 strains) | 0 - 31 | [20] |

| Streptococcus faecalis | >5.0 | [20] |

| Aeromonas salmonicida | 0.0075 - 0.03 | [5] |

| Aeromonas salmonicida (from lumpfish) | 0.06 - 15.0 |[21] |

Table 2: Comparative Pharmacokinetic Parameters of this compound

| Species | Dosage | Tmax (h) | Cmax (µg/mL) | Elimination Half-life (h) | Oral Bioavailability (%) | Ref(s) |

|---|---|---|---|---|---|---|

| Rainbow Trout | 75 mg/kg (oral) | - | - | 69.7 | 13.6 | [5] |

| Lumpfish | 25 mg/kg (oral) | 10.3 | 2.12 | 21 | - | [21][22] |

| Giant Prawn | 10 mg/kg (IM) | - | - | 4.68 | - | [5] |

| Human | 750 mg (oral) | 2 - 4 | 1.8 - 3.6 | - | - |[4][6] |

Table 3: Inhibition of DNA Synthesis and Gyrase Activity

| Parameter | Value | Condition | Reference(s) |

|---|---|---|---|

| DNA Replication Inhibition | 75% | 5 µg/mL in E. coli lysate | [2] |

| Relative Potency | ~10x Nalidixic Acid | In vitro DNA synthesis assay | [2] |

| Dopamine Uptake Inhibition (IC₅₀) | 4.3 µM | In vitro assay |[18] |

Experimental Protocols

The mechanism and efficacy of this compound are elucidated through several key experimental procedures. The methodologies for these assays are outlined below.

DNA Gyrase Supercoiling Inhibition Assay

This in vitro assay directly measures the effect of an inhibitor on the primary enzymatic activity of DNA gyrase.

-

Principle: DNA gyrase converts relaxed circular plasmid DNA into a negatively supercoiled form in an ATP-dependent reaction. Inhibitors prevent this conversion. The different topological forms of the plasmid (relaxed vs. supercoiled) can be separated and visualized by agarose gel electrophoresis.[23]

-

Methodology:

-

Reaction Mixture Preparation: A master mix is prepared containing DNA gyrase reaction buffer (typically including Tris-HCl, KCl, MgCl₂, DTT, spermidine), ATP, and a relaxed plasmid DNA substrate (e.g., pBR322).[23]

-

Inhibitor Addition: Serial dilutions of this compound (or other test compounds) are added to individual reaction tubes. Control reactions include a no-enzyme control (DNA only) and a positive control with enzyme but no inhibitor.

-

Enzyme Addition & Incubation: Purified E. coli DNA gyrase is added to the tubes to initiate the reaction. The reactions are incubated at 37°C for a defined period, typically 30-60 minutes.[23]

-

Reaction Termination: The reaction is stopped by adding a stop buffer containing a chelating agent (like EDTA) and a detergent (like SDS), often mixed with a loading dye (e.g., GSTEB).[23]

-

Analysis: The reaction products are resolved on a 1% agarose gel. The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition is quantified by the reduction in the supercoiled DNA band compared to the positive control.[23]

-

Minimum Inhibitory Concentration (MIC) Determination

MIC testing is the gold standard for quantifying the in vitro potency of an antimicrobial agent against a specific microorganism.

-

Principle: The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium after overnight incubation under standardized conditions.[20][21][24]

-

Methodology (Broth Microdilution):

-

Preparation: A stock solution of this compound is prepared and serially diluted (typically two-fold) in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.[20]

-

Inoculum Preparation: The test bacterial strain is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to the final working concentration.[10]

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (no antibiotic) and a negative control well (no bacteria) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[21]

-

Reading Results: The MIC is determined as the lowest concentration of this compound in which no visible growth (turbidity) is observed.[20][25]

-

Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative or semi-quantitative method used to determine the susceptibility of a bacterial isolate to different antibiotics.

-

Principle: An antibiotic-impregnated paper disk is placed on an agar surface uniformly inoculated with the test bacterium. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the bacterium's sensitivity to the antibiotic.[12][26]

-

Methodology:

-

Inoculum Preparation: A standardized inoculum of the test bacteria (equivalent to a 0.5 McFarland standard) is prepared.[10]

-

Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to streak the entire surface of a Mueller-Hinton agar plate to create a uniform "lawn" of bacteria. The plate is allowed to dry for a few minutes.[10][26]

-

Disk Application: Paper disks impregnated with a standard concentration of this compound (e.g., 5 µg) are aseptically placed on the agar surface.[26]

-

Incubation: The plate is incubated (typically inverted) at 37°C for 18-24 hours.

-

Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. This diameter is compared to standardized charts (e.g., from CLSI) to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R).[26]

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is used to accurately measure the concentration of this compound in biological matrices such as plasma or tissue, essential for pharmacokinetic studies.

-

Principle: The drug is first extracted from the biological sample. The extract is then injected into an HPLC system, where it is separated from other components on a chromatographic column. A detector (UV or fluorescence) measures the amount of the drug as it elutes from the column.

-

Methodology (Example for Fish Tissue):

-

Sample Preparation & Extraction: A homogenized tissue sample is extracted with an organic solvent like ethyl acetate or trichloroacetic acid.[2][5][16] The mixture is vortexed/blended and centrifuged.

-

Clean-up: The supernatant containing the drug may undergo a clean-up step, such as a liquid-liquid wash with hexane or solid-phase extraction, to remove interfering substances.[2][3] The solvent is often evaporated under nitrogen and the residue is reconstituted in the mobile phase.

-

Chromatographic Separation: The prepared sample is injected onto a reversed-phase HPLC column (e.g., C18 or RP-8).[2][3]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an acidic aqueous buffer (e.g., 0.025 M oxalic acid, pH 3.2) is used to elute the drug from the column.[2]

-

Detection: this compound is detected using a UV detector (e.g., at 330 nm) or, for higher sensitivity, a fluorescence detector (e.g., excitation at 335 nm, emission at 378 nm).[3][16]

-

Quantification: The concentration is determined by comparing the peak area of this compound in the sample to a standard curve generated from known concentrations.[5]

-

Mechanisms of Resistance

The clinical utility of this compound has been challenged by the emergence of bacterial resistance. The primary mechanisms are:

-

Target-Mediated Resistance: This is the most common mechanism and involves spontaneous mutations in the genes encoding the subunits of DNA gyrase (gyrA, gyrB) or topoisomerase IV (parC, parE).[7][10] These mutations, often occurring in a specific "quinolone resistance-determining region" (QRDR), alter the amino acid sequence of the enzyme, reducing its binding affinity for this compound and other quinolones.[10]

-

Plasmid-Mediated Resistance: Resistance can be acquired horizontally via plasmids carrying genes like qnr (which encodes a protein that protects DNA gyrase from quinolones) or genes for antibiotic-modifying enzymes.[7]

-

Reduced Accumulation: Bacteria can reduce the intracellular concentration of this compound by either reducing its uptake (e.g., through mutations affecting porin channels in the outer membrane) or by actively pumping the drug out of the cell using overexpression of native efflux pumps.[7]

Conclusion

This compound is a bactericidal agent with a well-defined mechanism of action centered on the inhibition of bacterial type II topoisomerases, primarily DNA gyrase. By stabilizing the enzyme-DNA cleavage complex, it introduces lethal double-strand breaks into the bacterial chromosome, effectively halting essential cellular processes. Its selective action on prokaryotic enzymes provides a favorable therapeutic window. Understanding this core mechanism, along with the quantitative aspects of its activity and the pathways leading to resistance, is crucial for the continued development of novel antimicrobial agents and for optimizing the use of existing antibiotics in research and clinical settings.

References

- 1. inspiralis.com [inspiralis.com]

- 2. tandfonline.com [tandfonline.com]

- 3. jfda-online.com [jfda-online.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Nalidixic acid resistance: a second genetic character involved in DNA gyrase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | Semantic Scholar [semanticscholar.org]

- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Influence of technical factors in the determination of minimal inhibitory concentration by microdilution] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. asm.org [asm.org]

- 11. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Simple and Rapid Method for Determination of Oxolinic Acid in Tiger Shrimp ( Penaeus monodon ) by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Oxolinic Acid? [synapse.patsnap.com]

- 16. scholar.najah.edu [scholar.najah.edu]

- 17. inspiralis.com [inspiralis.com]

- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. litfl.com [litfl.com]

- 20. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

- 23. emerypharma.com [emerypharma.com]

- 24. microbenotes.com [microbenotes.com]

- 25. In Vitro Susceptibility Comparisons and Recommendations for Oxolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

The Inhibitory Effect of Oxolinic Acid on Bacterial DNA Gyrase: A Technical Guide

Abstract: This technical guide provides an in-depth examination of the molecular interactions between oxolinic acid, a first-generation quinolone antibiotic, and its primary bacterial target, DNA gyrase. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. This document details the mechanism of action, presents available quantitative data on its inhibitory effects, outlines key experimental protocols for its study, and explores the downstream cellular consequences of DNA gyrase inhibition, including the induction of the SOS response.

Introduction to Oxolinic Acid and DNA Gyrase

Oxolinic acid is a synthetic quinolone antibiotic that has been historically used to treat infections caused by Gram-negative bacteria.[1] Its bactericidal activity stems from its ability to specifically inhibit bacterial type II topoisomerases, primarily DNA gyrase (and to a lesser extent, topoisomerase IV).[1]

Bacterial DNA gyrase is an essential enzyme responsible for introducing negative supercoils into double-stranded DNA, a process critical for DNA replication, transcription, and recombination.[1][2] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂). The GyrA subunit is responsible for the DNA breakage and reunion activity, while the GyrB subunit harbors the ATPase activity that powers the strand-passage reaction. Due to its absence in higher eukaryotes, DNA gyrase remains a compelling target for the development of antibacterial agents.[1]

Mechanism of Action

Oxolinic acid exerts its inhibitory effect by targeting the GyrA subunit of the DNA gyrase enzyme.[1] The primary mechanism involves the stabilization of the "cleavage complex," an intermediate in the topoisomerase reaction where the DNA strands are transiently broken.

The key steps in the mechanism are as follows:

-

Binding to the Gyrase-DNA Complex: DNA gyrase binds to a segment of DNA (the G-segment).

-

DNA Cleavage: The enzyme makes a staggered, double-stranded break in the G-segment, forming a covalent bond between a tyrosine residue on each GyrA subunit and the 5'-phosphate end of the cleaved DNA.

-

Formation of the Quinolone-Enzyme-DNA Ternary Complex: Oxolinic acid intercalates into the DNA at the site of the break and interacts with both the DNA and the GyrA subunit. This stabilizes the cleavage complex, effectively "poisoning" the enzyme.

-

Inhibition of DNA Re-ligation: The stabilized complex prevents the re-ligation of the broken DNA strands.

-

Induction of Double-Strand Breaks: During cellular processes like replication, the stalled and stabilized cleavage complexes are converted into permanent double-strand breaks, which are lethal to the bacterium.[2]

This sequence of events effectively halts DNA replication and transcription, leading to cell death.[1]

Quantitative Data on Oxolinic Acid's Inhibitory Activity

The potency of oxolinic acid can be quantified by its Minimum Inhibitory Concentration (MIC) against whole bacterial cells and its 50% inhibitory concentration (IC₅₀) in enzymatic assays against purified DNA gyrase. Oxolinic acid is generally more effective against Gram-negative bacteria.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Oxolinic Acid

| Bacterial Species | Strain | MIC (µg/mL) | Reference(s) |

| Escherichia coli | Multiple Isolates | 0.06 - 0.25 | [3] |

| Proteus vulgaris | ATCC 881 | 0.39 |

Table 2: DNA Gyrase Inhibition (IC₅₀) by Oxolinic Acid

| Bacterial Species | Enzyme | IC₅₀ (µg/mL) | Notes | Reference(s) |

| Escherichia coli | DNA Gyrase | ~5 | Estimated value for 50% inhibition of supercoiling. | |

| Staphylococcus aureus | DNA Gyrase | >100 | Oxolinic acid is significantly less potent against Gram-positive gyrases. | [4] |

| Staphylococcus aureus | Topoisomerase IV | ~25-50 | Demonstrates greater potency against Topoisomerase IV than Gyrase in S. aureus. | [4] |

Note: Precise IC₅₀ values for oxolinic acid are not consistently reported in recent literature, reflecting a shift in focus to newer fluoroquinolones. The provided values are based on available data and comparative studies.

Experimental Protocols

The following are detailed methodologies for two key in vitro assays used to characterize the effect of oxolinic acid on DNA gyrase.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into a relaxed plasmid DNA substrate.

Experimental Workflow Diagram

Methodology:

-

Preparation of Reaction Mixture:

-

On ice, prepare a master mix containing the following per reaction (final volume 30 µL):

-

6 µL of 5x Gyrase Assay Buffer (Final concentration: 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin).

-

3 µL of 10 mM ATP (Final concentration: 1 mM).

-

0.5 µg of relaxed pBR322 plasmid DNA.

-

Nuclease-free water to bring the volume up to the pre-enzyme/inhibitor total.

-

-

-

Addition of Inhibitor:

-

Aliquot the master mix into individual microcentrifuge tubes.

-

Add varying concentrations of oxolinic acid (typically dissolved in DMSO or dilute NaOH) to the reaction tubes. Include a no-inhibitor control (with solvent only).

-

-

Initiation of Reaction:

-

Add a pre-determined amount of purified DNA gyrase (e.g., 1 unit, the amount required to fully supercoil the DNA substrate under control conditions) to each tube.

-

-

Incubation:

-

Mix gently and incubate the reactions at 37°C for 30 to 60 minutes.

-

-

Termination of Reaction:

-

Stop the reaction by adding 30 µL of a 2x stop buffer/loading dye (e.g., containing SDS and bromophenol blue) and 30 µL of chloroform/isoamyl alcohol (24:1).

-

Vortex briefly and centrifuge to separate the aqueous and organic phases.

-

-

Agarose Gel Electrophoresis:

-

Load 20 µL of the upper aqueous phase onto a 1% agarose gel.

-

Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated sufficiently.

-

-

Visualization and Analysis:

-

Stain the gel with ethidium bromide (or a safer alternative like SYBR Safe) and visualize under UV light.

-

Inhibited reactions will show a higher proportion of relaxed plasmid DNA compared to the supercoiled form seen in the no-inhibitor control. The IC₅₀ is the concentration of oxolinic acid that results in 50% inhibition of the supercoiling activity.

-

Oxolinic Acid-Induced DNA Cleavage Assay

This assay detects the formation of the stabilized cleavage complex by revealing the double-strand breaks induced by the quinolone.

Experimental Workflow Diagram

Methodology:

-

Preparation of Reaction Mixture:

-

On ice, prepare a master mix containing the following per reaction (final volume ~25 µL before enzyme addition):

-

6 µL of 5x Gyrase Assay Buffer (as above, but without ATP ).

-

0.5 µg of supercoiled pBR322 plasmid DNA.

-

Nuclease-free water.

-

-

-

Addition of Inhibitor:

-

Aliquot the master mix into individual microcentrifuge tubes.

-

Add varying concentrations of oxolinic acid.

-

-

Enzyme Addition and Complex Formation:

-

Add purified DNA gyrase to each tube.

-

Mix gently and incubate at 37°C for 60 minutes to allow the formation of the cleavage complex.

-

-

Trapping the Cleavage Complex:

-

Add SDS to a final concentration of 0.2-1% (w/v) and Proteinase K to a final concentration of 0.1 mg/mL. The SDS denatures the gyrase subunits, trapping the covalent linkage to the DNA, while Proteinase K digests the protein.

-

-

Protein Digestion:

-

Incubate the reactions for an additional 30 minutes at 37°C.

-

-

Sample Preparation and Electrophoresis:

-

Stop the reaction and prepare samples for loading by adding loading dye.

-

Load the samples onto a 1% agarose gel.

-

-

Visualization and Analysis:

-

Stain the gel with ethidium bromide and visualize under UV light.

-

The presence of a linear DNA band indicates that a double-strand break has occurred. The intensity of this band will increase with higher concentrations of oxolinic acid, reflecting a greater number of stabilized cleavage complexes.

-

Downstream Cellular Effects: The SOS Response

The DNA damage caused by oxolinic acid-induced double-strand breaks is a potent trigger for the bacterial SOS response, a global regulatory network that controls DNA repair and mutagenesis.

SOS Response Signaling Pathway

-

DNA Damage Detection: The double-strand breaks generated by oxolinic acid are processed by helicase/nuclease complexes (like RecBCD), leading to the formation of single-stranded DNA (ssDNA) filaments.

-

RecA Activation: The RecA protein polymerizes on these ssDNA filaments, forming a nucleoprotein filament (RecA*).

-

LexA Autocleavage: The activated RecA* complex stimulates the autoproteolytic cleavage of the LexA repressor protein.

-

De-repression of SOS Genes: LexA normally represses the transcription of over 50 genes in the SOS regulon. Its cleavage leads to the de-repression and expression of these genes.

-

Cellular Response: The expressed SOS proteins include those involved in DNA repair (e.g., RecA, UvrA/B/C) and translesion synthesis (e.g., Pol II, Pol IV, Pol V), which can introduce mutations. This response attempts to repair the DNA damage but can also lead to an increased mutation rate, potentially contributing to the development of antibiotic resistance.

Conclusion

Oxolinic acid serves as a foundational model for understanding the mechanism of quinolone antibiotics. Its interaction with bacterial DNA gyrase, leading to the stabilization of the cleavage complex and subsequent DNA damage, is a well-defined process that can be rigorously studied using the in vitro assays detailed in this guide. For professionals in drug development, understanding this mechanism and the downstream consequences, such as the induction of the SOS response, is crucial for the design of novel antibacterial agents that can overcome existing resistance mechanisms and for evaluating the potential for resistance development in new compounds.

References

- 1. What is the mechanism of Oxolinic Acid? [synapse.patsnap.com]

- 2. Nalidixic acid resistance: a second genetic character involved in DNA gyrase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. toku-e.com [toku-e.com]

- 4. DNA cleavage activities of Staphylococcus aureus gyrase and topoisomerase IV stimulated by quinolones and 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

The history and development of Oxolinic acid as a first-generation quinolone.

Introduction

Oxolinic acid, a first-generation quinolone antibacterial agent, represents a significant milestone in the history of antimicrobial chemotherapy. Developed in Japan in the 1970s, it emerged as a synthetic antimicrobial agent with notable activity against a range of Gram-negative bacteria.[1] Though its clinical use in humans has been largely superseded by the more potent and broader-spectrum fluoroquinolones, Oxolinic acid remains a valuable tool in veterinary medicine, particularly in aquaculture, and serves as a foundational molecule for understanding the mechanism and development of the quinolone class of antibiotics.[2][3] This technical guide provides an in-depth exploration of the history, mechanism of action, synthesis, and key experimental evaluations of Oxolinic acid, tailored for researchers, scientists, and drug development professionals.

Historical Development and Chemical Profile

Oxolinic acid, with the chemical formula C₁₃H₁₁NO₅, was one of the early synthetic quinolone antibiotics that showed improved activity over its predecessor, nalidixic acid.[1] Its development marked a critical step in the evolution of quinolones, paving the way for the later introduction of fluoroquinolones.

Chemical Structure: 5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

The primary antibacterial action of Oxolinic acid is the inhibition of bacterial DNA gyrase, also known as topoisomerase II.[2] This enzyme is essential for the negative supercoiling of bacterial DNA, a process critical for DNA replication and transcription. By binding to the A subunit of DNA gyrase, Oxolinic acid stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately, cell death.[2] The selective toxicity of Oxolinic acid towards bacteria stems from the structural differences between bacterial DNA gyrase and its mammalian counterparts.

Below is a diagram illustrating the signaling pathway of Oxolinic acid's mechanism of action.

Caption: Mechanism of Action of Oxolinic Acid.

Quantitative Data

In Vitro Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Oxolinic acid against various bacterial pathogens. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) |

| Aeromonas salmonicida | 10 | 0.0075 - 0.03[2] |

| Shewanella xiamenensis | - | 0.25[4] |

| Lactococcus garvieae | - | 1[4] |

| Chryseobacterium aquaticum | - | 4[4] |

Pharmacokinetic Properties

The pharmacokinetic parameters of Oxolinic acid have been studied in various species. The table below provides a comparative summary of key parameters.

| Species | Dose | Cmax | Tmax (h) | Elimination Half-life (t½β) (h) | Bioavailability (%) |

| Lumpfish | 25 mg/kg (oral) | 2.12 µg/mL (plasma) | 10.3 | 21 | - |

| Rainbow Trout | 75 mg/kg (oral) | - | - | 69.7 | 13.6[5] |

| Atlantic Salmon | 25 mg/kg (oral) | - | - | 18.2 | 30.1[6] |

| Giant Prawn | 10 mg/kg (IM) | - | - | 4.68 | - |

| Chickens | 10 mg/kg (oral) | - | - | - | ~82-100%[3] |

| Pigs | 20 mg/kg/day (oral) | - | - | - | High[3] |

| Calves | 20 mg/kg/day (oral) | - | - | - | High[3] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; IM: Intramuscular.

Experimental Protocols

Chemical Synthesis of Oxolinic Acid

A general procedure for the synthesis of Oxolinic acid is as follows:

-

Reaction of N-ethyl-3,4-(methylenedioxy)aniline with Diethylammonium methylene malonate:

-

Combine N-ethyl-3,4-(methylenedioxy)aniline (0.5 mol) and Diethylammonium methylene malonate (0.55 mol).

-

Heat the mixture to 140°C for 3 hours.

-

-

Addition of Acetic Anhydride and Sulfuric Acid:

-

Cool the reaction mixture to 100°C and add acetic anhydride (0.75 mol).

-

Further cool to 80°C and slowly add concentrated sulfuric acid (0.5 mol).

-

-

Cyclization:

-

Heat the mixture to 130°C for 4 hours to facilitate cyclization.

-

-

Hydrolysis and Isolation:

-

After the reaction is complete, cool to 90°C and add 530g of water.

-

Hydrolyze for 3 hours.

-

Cool to room temperature, filter the precipitate, and then purify and dry to obtain Oxolinic acid.

-

Caption: Experimental Workflow for Oxolinic Acid Synthesis.

In Vitro DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

-

Reaction Mixture Preparation:

-

On ice, prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed plasmid DNA (e.g., pBR322), and nuclease-free water.

-

-

Addition of Inhibitor and Enzyme:

-

Aliquot the reaction mixture into microcentrifuge tubes.

-

Add the test compound (Oxolinic acid) at various concentrations to the respective tubes. Include a solvent control.

-

Add a standardized amount of purified E. coli DNA gyrase to all tubes except the negative control.

-

-

Incubation:

-

Mix gently and incubate the reactions at 37°C for 30-60 minutes.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding a stop buffer (e.g., containing SDS and a loading dye).

-

Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.

-

Visualize the DNA bands using a DNA stain (e.g., ethidium bromide) under UV light. Inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of Oxolinic acid.

-

Caption: Workflow for DNA Gyrase Inhibition Assay.

Antimicrobial Susceptibility Testing - Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Oxolinic Acid Stock Solution:

-

Prepare a stock solution of Oxolinic acid in a suitable solvent (e.g., 0.1 M NaOH) and then dilute it in the appropriate broth medium.

-

-

Preparation of Bacterial Inoculum:

-

Culture the test bacterium overnight on an appropriate agar medium.

-

Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension to the final working concentration (approximately 5 x 10⁵ CFU/mL).

-

-

Serial Dilution in Microtiter Plate:

-

Dispense broth medium into the wells of a 96-well microtiter plate.

-

Perform a two-fold serial dilution of the Oxolinic acid stock solution across the wells of the plate.

-

-

Inoculation:

-

Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria without antibiotic) and a negative control (broth without bacteria).

-

-

Incubation:

-

Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

-

Determination of MIC:

-

Visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of Oxolinic acid in which there is no visible growth.

-

Representative Clinical Trial Protocol for Uncomplicated Urinary Tract Infection (UTI)

The following is a representative protocol for a clinical trial evaluating the efficacy and safety of Oxolinic acid for the treatment of uncomplicated UTIs, based on historical clinical practices.[7]

-

Study Design: A multicenter, randomized, single-blind, active-controlled trial.

-

Patient Population: Adult female patients with symptoms of acute uncomplicated UTI and a positive urine culture (e.g., ≥10⁵ CFU/mL of a uropathogen).

-

Intervention:

-

Primary Endpoints:

-

Microbiological Eradication: Absence of the initial uropathogen in urine cultures at the end of treatment and at a follow-up visit (e.g., 5-9 days post-treatment).

-

Clinical Cure: Resolution of UTI signs and symptoms at the end of treatment.

-

-

Secondary Endpoints:

-

Incidence and severity of adverse events.

-

Time to symptomatic relief.

-

-

Assessments:

-

Screening/Baseline: Medical history, physical examination, urinalysis, and urine culture.

-

During Treatment: Assessment of symptoms and adverse events.

-

End of Treatment and Follow-up: Urinalysis, urine culture, and assessment of clinical outcome and adverse events.

-

Mechanisms of Resistance

Bacterial resistance to Oxolinic acid, and other quinolones, primarily arises from mutations in the genes encoding the subunits of DNA gyrase, specifically gyrA and gyrB. These mutations alter the drug-binding site on the enzyme, reducing the affinity of Oxolinic acid for its target. Efflux pumps that actively transport the drug out of the bacterial cell can also contribute to resistance.

Conclusion

Oxolinic acid holds a significant place in the history of antimicrobial agents as a first-generation quinolone. While its use has evolved, its study continues to provide valuable insights into the mechanism of action of quinolones, the development of bacterial resistance, and the principles of antimicrobial drug design. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and microbiology.

References

- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 2. fao.org [fao.org]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Assessment of Single-Dose Pharmacokinetics of Oxolinic Acid in Rainbow Trout and Determination of In Vitro Antibacterial Activity Against Pathogenic Bacteria From Diseased Fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative pharmacokinetics and bioavailability of oxolinic acid and oxytetracycline in rainbow trout (Oncorhynchus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative single-dose pharmacokinetics of four quinolones, oxolinic acid, flumequine, sarafloxacin, and enrofloxacin, in Atlantic salmon (Salmo salar) held in seawater at 10 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxolinic acid in urinary tract infection: a multi-centre trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Oxolinic Acid: A Technical Guide to its Chemical Structure, Properties, and Antibacterial Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxolinic acid, a first-generation quinolone antibiotic, has been a subject of scientific interest due to its targeted antibacterial activity. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action as a bacterial DNA gyrase inhibitor. Detailed experimental protocols for its synthesis, the determination of its minimum inhibitory concentration (MIC), and a DNA gyrase inhibition assay are presented to facilitate further research and development.

Chemical Structure and Identity

Oxolinic acid is a synthetic quinolone derivative with a tricyclic structure. Chemically, it is known as 5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid[1]. Its structure is characterized by a quinolone core fused with a methylenedioxy ring.

The key structural features include:

-

A carboxylic acid group at position 7, which is crucial for its antibacterial activity.

-

An ethyl group at the N-1 position.

-

A ketone group at position 4.

-

A fused dioxolo ring at the 5 and 6 positions.

| Identifier | Value |

| IUPAC Name | 5-ethyl-8-oxo-[1][2]dioxolo[4,5-g]quinoline-7-carboxylic acid[1] |

| CAS Number | 14698-29-4[1] |

| Molecular Formula | C₁₃H₁₁NO₅[1] |

| Molecular Weight | 261.23 g/mol [1] |

| SMILES | CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O |

| InChI | InChI=1S/C13H11NO5/c1-2-14-5-8(13(16)17)12(15)7-3-10-11(4-9(7)14)19-6-18-10/h3-5H,2,6H2,1H3,(H,16,17) |

Physicochemical Properties

The physicochemical properties of oxolinic acid are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

| Property | Value | Reference |

| Melting Point | 314-316 °C (with decomposition) | [3] |

| pKa | 6.3 | [4] |

| LogP | 1.3 | [4] |

| Water Solubility | 3.2 mg/L (at 20 °C) | [5] |

| Solubility in 0.5 M NaOH | 50 mg/mL | [6] |

| Appearance | White to off-white crystalline powder |

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Oxolinic acid exerts its bactericidal effect by targeting and inhibiting bacterial DNA gyrase (a type II topoisomerase). This enzyme is essential for bacterial DNA replication, transcription, and repair. DNA gyrase introduces negative supercoils into the bacterial DNA, a process necessary to relieve the topological stress that arises during the unwinding of the DNA double helix.

The mechanism of inhibition involves the following steps:

-

Binding to the DNA-Gyrase Complex: Oxolinic acid does not bind to the enzyme or DNA alone but rather to the transient complex formed between them.

-

Stabilization of the Cleavage Complex: DNA gyrase functions by creating a transient double-strand break in the DNA, passing another segment of DNA through the break, and then resealing it. Oxolinic acid stabilizes this "cleavage complex," in which the DNA is broken and covalently attached to the gyrase enzyme.

-

Inhibition of DNA Replication and Transcription: By trapping the gyrase in this state, oxolinic acid prevents the re-ligation of the DNA strands. This leads to an accumulation of double-strand breaks in the bacterial chromosome, which ultimately halts DNA replication and transcription.

-

Induction of Cell Death: The accumulation of these DNA breaks triggers a cascade of events, including the SOS response, which ultimately leads to bacterial cell death.

Caption: Mechanism of action of oxolinic acid.

Experimental Protocols

Synthesis of Oxolinic Acid

This protocol describes a common method for the synthesis of oxolinic acid.

Caption: Workflow for the synthesis of oxolinic acid.

Materials:

-

N-ethyl-3,4-(methylenedioxy)aniline

-

Diethyl ethoxymethylenemalonate

-

Diphenyl ether

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and condenser, add N-ethyl-3,4-(methylenedioxy)aniline and diethyl ethoxymethylenemalonate in equimolar amounts.

-

Cyclization: Heat the mixture in diphenyl ether to 240-250 °C for 30 minutes. The ethanol formed during the reaction will distill off.

-

Cooling and Precipitation: Cool the reaction mixture to room temperature. The intermediate, ethyl 5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylate, will precipitate.

-

Isolation of Intermediate: Filter the precipitate and wash it with a suitable solvent like petroleum ether to remove the diphenyl ether.

-

Saponification: Suspend the intermediate in ethanol and add a 10% aqueous solution of sodium hydroxide. Reflux the mixture for 2 hours.

-

Acidification: After cooling, acidify the reaction mixture with hydrochloric acid to a pH of 2-3. This will precipitate the crude oxolinic acid.

-

Purification: Filter the crude product, wash it with water, and then recrystallize it from a suitable solvent such as dimethylformamide or a mixture of ethanol and water to obtain pure oxolinic acid.

-

Drying: Dry the purified crystals under vacuum.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of oxolinic acid against a bacterial strain like Escherichia coli.

Caption: Workflow for MIC determination.

Materials:

-

Oxolinic acid

-

Mueller-Hinton Broth (MHB)

-

Bacterial strain (e.g., E. coli ATCC 25922)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Oxolinic Acid Stock Solution: Prepare a stock solution of oxolinic acid (e.g., 1 mg/mL) in a suitable solvent like 0.1 M NaOH and then dilute it in MHB.

-

Preparation of Bacterial Inoculum: a. Culture the bacterial strain overnight in MHB at 37°C. b. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the oxolinic acid working solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

-

Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of oxolinic acid at which there is no visible growth of bacteria.

DNA Gyrase Inhibition Assay

This protocol describes a gel-based assay to determine the inhibitory effect of oxolinic acid on the supercoiling activity of E. coli DNA gyrase.

Caption: Workflow for DNA gyrase inhibition assay.

Materials:

-

E. coli DNA gyrase

-

Relaxed plasmid DNA (e.g., pBR322)

-

ATP

-

Gyrase assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine)

-

Oxolinic acid

-

Stop solution (containing SDS and proteinase K)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

DNA loading dye

-

Ethidium bromide or other DNA stain

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the gyrase assay buffer, relaxed plasmid DNA (e.g., 0.5 µg), and ATP (e.g., 1 mM).

-

Addition of Inhibitor: Add varying concentrations of oxolinic acid to the reaction tubes. Include a no-drug control and a no-enzyme control.

-

Initiation of Reaction: Initiate the reaction by adding a suitable amount of E. coli DNA gyrase (e.g., 1 unit). The final reaction volume is typically 20-30 µL.

-

Incubation: Incubate the reaction mixtures at 37°C for 1 hour.

-

Termination of Reaction: Stop the reaction by adding the stop solution and incubating at 37°C for a further 30 minutes to digest the enzyme.

-

Agarose Gel Electrophoresis: a. Add DNA loading dye to each reaction. b. Load the samples onto a 1% agarose gel in TAE buffer. c. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA. Inhibition of gyrase activity will be observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of oxolinic acid.

Conclusion

Oxolinic acid remains a valuable tool for studying bacterial DNA replication and the mechanism of quinolone antibiotics. Its well-defined chemical structure and properties, coupled with its specific mode of action, make it a useful compound in both research and veterinary applications. The detailed protocols provided in this guide are intended to support further investigations into this and other related antibacterial agents. Researchers are encouraged to adapt these methodologies to their specific experimental needs while adhering to standard laboratory safety practices.

References

- 1. Oxolinic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 3. Nalidixic acid resistance: a second genetic character involved in DNA gyrase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of DNA gyrase [ouci.dntb.gov.ua]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. What is the mechanism of Oxolinic Acid? [synapse.patsnap.com]

The Synthesis of Oxolinic Acid: A Technical Guide

Introduction

Oxolinic acid is a synthetic quinolone antibacterial agent developed in the 1960s.[1] It belongs to the first generation of quinolone antibiotics and is primarily used in veterinary medicine and aquaculture to treat bacterial infections, particularly those caused by Gram-negative pathogens.[1][2] The core structure of oxolinic acid is a 4-quinolone scaffold, which is essential for its biological activity.[1] This technical guide provides a detailed overview of the primary synthesis pathway for oxolinic acid, including experimental protocols and quantitative data.

Primary Synthesis Pathway: A Gould-Jacobs Approach

The most common and established method for synthesizing oxolinic acid is analogous to the Gould-Jacobs reaction, a well-known method for preparing quinolines and their derivatives.[3][4][5] This multi-step process begins with a substituted aniline and a malonic ester derivative, followed by cyclization and subsequent functional group manipulations.

The overall synthesis can be visualized as follows:

Caption: Overall synthesis pathway of Oxolinic Acid.

Step 1: Synthesis of 3,4-Methylenedioxyaniline

The initial steps involve the preparation of the key starting material, 3,4-methylenedioxyaniline, from 1,2-methylenedioxybenzene.

Caption: Synthesis of 3,4-Methylenedioxyaniline.

Experimental Protocol:

-

Nitration of 1,2-Methylenedioxybenzene: 1,2-methylenedioxybenzene is nitrated using nitric acid to yield 3,4-methylenedioxy-1-nitrobenzene.[6]

-

Hydrogenation to 3,4-Methylenedioxyaniline: The resulting nitro compound is then reduced to 3,4-methylenedioxyaniline.[6][7] This reduction can be achieved through catalytic hydrogenation.

Step 2: Condensation and Cyclization

The core of the quinolone structure is formed in this phase through a condensation reaction followed by thermal cyclization.

Caption: Condensation and Cyclization Steps.

Experimental Protocol:

3,4-methylenedioxyaniline is reacted with diethyl ethoxymethylenemalonate.[6] This condensation is followed by heating, which induces cyclization to form the ethyl ester of 4-hydroxy-6,7-methylenedioxyquinoline-3-carboxylic acid.[6]

Step 3: Hydrolysis and N-Ethylation

The final steps involve the hydrolysis of the ester to a carboxylic acid and the introduction of an ethyl group at the nitrogen atom of the quinoline ring.

Experimental Protocol:

The ethyl ester intermediate is hydrolyzed using a base in a solvent such as dimethylformamide.[6] The resulting product is then treated with ethyl iodide to introduce the ethyl group, yielding oxolinic acid.[6]

Alternative One-Pot Synthesis Variation

A variation of the above synthesis has been reported, which appears to be a more streamlined, one-pot process starting from N-ethyl-3,4-(methylenedioxy)aniline.

References

- 1. Page loading... [wap.guidechem.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gould-Jacobs Reaction [drugfuture.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 3,4-(Methylenedioxy)aniline synthesis - chemicalbook [chemicalbook.com]

Beyond the Petri Dish: A Technical Guide to the Non-Antibacterial Biological Activities of Oxolinic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the known biological activities of Oxolinic Acid that extend beyond its established antibacterial effects. While primarily recognized as a quinolone antibiotic that inhibits bacterial DNA gyrase, emerging research has unveiled its interactions with eukaryotic systems, revealing a more complex pharmacological profile. This document synthesizes key findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms to support further research and development.

Neuropharmacological Activity: Dopamine Reuptake Inhibition

Oxolinic acid has been identified as a dopamine reuptake inhibitor, leading to stimulant effects on the central nervous system. This activity is attributed to its ability to block the dopamine transporter (DAT), thereby increasing the concentration of dopamine in the synaptic cleft.

Quantitative Data: In Vitro and In Vivo Effects

| Parameter | Value | Species | Experimental System | Reference |

| IC50 (Dopamine Uptake Inhibition) | 4.3 ± 0.6 x 10-6 M | Rat | Synaptosomal fraction from striatum | [1] |

| Locomotor Activity (Peak Effect) | 32 mg/kg (i.p.) | Mouse | In vivo behavioral assessment | [1] |

| Specific Binding Reduction ([3H]WIN 35,428) | ~50% | Mouse | In vivo binding to striatal dopamine carriers | [1] |

Signaling Pathway: Mechanism of Dopamine Reuptake Inhibition

The following diagram illustrates the proposed mechanism by which Oxolinic Acid inhibits the dopamine transporter, leading to an accumulation of dopamine in the synapse.

Caption: Mechanism of Oxolinic Acid as a dopamine reuptake inhibitor.

Experimental Protocols

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Oxolinic Acid on dopamine uptake.

-

Methodology:

-

Preparation of Synaptosomes: Striata from rats are homogenized in a buffered sucrose solution and centrifuged to obtain a synaptosomal fraction.

-

Dopamine Uptake Assay: Synaptosomes are incubated with [3H]dopamine in the presence of varying concentrations of Oxolinic Acid.

-

Termination and Measurement: The uptake is terminated by rapid filtration, and the radioactivity retained by the synaptosomes is measured using liquid scintillation counting.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of dopamine uptake against the logarithm of the Oxolinic Acid concentration.[1]

-

-

Objective: To quantify the stimulant effect of Oxolinic Acid in mice.

-

Methodology:

-

Animal Model: Male mice are used for the experiment.

-

Drug Administration: Oxolinic Acid is administered intraperitoneally (i.p.) at various doses.

-

Locomotor Activity Measurement: Immediately after injection, mice are placed in activity monitoring cages (e.g., photocell actometers) to record horizontal and vertical movements over a specified period.

-

Data Analysis: The total locomotor activity counts are compared between different dose groups and a control group receiving a vehicle injection.[1]

-

Endocrine-Disrupting Activity: Induction of Leydig Cell Tumors

Prolonged exposure to Oxolinic Acid has been shown to induce Leydig cell hyperplasia and benign tumors in male rats. This effect is not believed to be genotoxic but rather mediated through an endocrine-disrupting mechanism involving the hypothalamic-pituitary-testicular (HPT) axis.

Quantitative Data: Carcinogenicity and Hormonal Effects in Rats

| Parameter | Value | Species | Duration of Exposure | Experimental System | Reference |

| Leydig Cell Tumor Induction | Increased incidence at 1000 ppm in diet | Wistar Rat | 104 weeks | In vivo carcinogenicity study | [2] |

| Leydig Cell Hyperplasia | Observed at 1000 ppm in diet | Wistar Rat | 104 weeks | In vivo carcinogenicity study | [2] |

| Serum Luteinizing Hormone (LH) | Significantly increased at 43 and 145 mg/kg bw/day | Wistar Rat | 104 weeks | In vivo study | [2] |

| No-Observed-Effect Level (NOEL) for LH increase | 4.2 mg/kg bw/day | Wistar Rat | 104 weeks | In vivo study | [2] |

Signaling Pathway: Proposed Mechanism of Leydig Cell Tumorigenesis

The following diagram illustrates the proposed signaling pathway for Oxolinic Acid-induced Leydig cell tumors in rats.

Caption: Proposed pathway for Oxolinic Acid-induced Leydig cell tumors.

Experimental Protocols

-

Objective: To assess the carcinogenic potential of Oxolinic Acid in rats.

-

Methodology:

-

Animal Model: Male and female Wistar rats are used.

-

Dietary Administration: Oxolinic Acid is mixed into the feed at various concentrations (e.g., 0, 30, 100, 300, 1000 ppm).

-

Duration: The animals are maintained on the respective diets for a long-term period, typically 104 weeks.

-

Endpoints: Body weight, food consumption, clinical signs, and mortality are monitored throughout the study. At termination, a full necropsy is performed, and tissues, particularly the testes, are collected for histopathological examination to identify hyperplasia and tumors.[2]

-

-

Objective: To measure the effect of Oxolinic Acid on serum hormone levels.

-

Methodology:

-

Animal Model and Treatment: Rats are treated with Oxolinic Acid as in the carcinogenicity study.

-

Blood Collection: Blood samples are collected at specified time points.

-

Hormone Analysis: Serum levels of Luteinizing Hormone (LH) and testosterone are quantified using validated methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Hormone levels are compared between treated and control groups to determine statistically significant differences.[2]

-

Other Potential Biological Activities: Limited Evidence

While some literature suggests that Oxolinic Acid may possess antifungal, antiprotozoal, and anthelmintic properties, particularly in the context of aquaculture, there is a notable lack of detailed, quantitative data (e.g., Minimum Inhibitory Concentrations (MICs), half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50)) and specific experimental protocols for the parent compound in the reviewed scientific literature.

One study indicated that metal complexes of Oxolinic Acid exhibited some in vitro antifungal activity, but this does not directly reflect the activity of Oxolinic Acid itself. Another report mentioned its use against pine wilt disease, which is caused by a nematode and associated bacteria, suggesting potential nematicidal activity, but quantitative details are sparse.[3]

Further targeted research is required to substantiate these claims and to elucidate the mechanisms and effective concentrations for any potential antifungal, antiprotozoal, or anthelmintic activities of Oxolinic Acid.

Conclusion

In addition to its well-established role as an antibacterial agent, Oxolinic Acid demonstrates significant biological activities in eukaryotic systems. Its function as a dopamine reuptake inhibitor, with quantifiable effects on the central nervous system, is a key non-antibacterial property. Furthermore, its endocrine-disrupting potential, leading to Leydig cell tumors in rats via a non-genotoxic mechanism, highlights the need for careful consideration in its application and in the development of related compounds. The evidence for its direct antifungal, antiprotozoal, and anthelmintic effects remains inconclusive and warrants further investigation to determine its full biological activity spectrum. This guide serves as a foundational resource for researchers and professionals in drug development, providing a comprehensive overview of the current understanding of Oxolinic Acid's multifaceted biological interactions.

References

- 1. In vitro susceptibility comparisons and recommendations for oxolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Susceptibility Comparisons and Recommendations for Oxolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppression of pine wilt disease by an antibacterial agent, oxolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of Oxolinic Acid in Drug Repositioning for Anticancer Research: A Technical Guide

Introduction

Drug repositioning, the strategy of identifying new therapeutic uses for existing drugs, offers a promising avenue to accelerate the development of novel cancer therapies with reduced costs and timelines.[1][2] Oxolinic acid, a first-generation quinolone antibiotic, has a well-documented history in veterinary medicine for treating bacterial infections.[3] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme critical for DNA replication.[4][5] This function places Oxolinic acid in a class of compounds—topoisomerase inhibitors—that includes some of the most effective anticancer agents used in the clinic today.[6] This technical guide explores the preclinical evidence and theoretical framework for repositioning Oxolinic acid for anticancer research, focusing on its proposed mechanisms, cytotoxic activity, and the cellular pathways it may modulate.

Core Mechanism of Action: From Bacteria to Human Cancer

Oxolinic acid's established antibacterial effect stems from its inhibition of DNA gyrase (a type II topoisomerase), which is essential for managing DNA supercoiling during replication.[3][4] This inhibition leads to the accumulation of DNA strand breaks and subsequent bacterial cell death.

Human cells possess analogous enzymes, topoisomerase I and topoisomerase II, which are validated and critical targets for cancer chemotherapy.[6][7] Drugs that poison these enzymes, such as etoposide and doxorubicin, work by stabilizing the transient DNA-topoisomerase complex, leading to permanent double-strand breaks in the DNA of rapidly dividing cancer cells, ultimately triggering cell death.[8]

The central hypothesis for repositioning Oxolinic acid is that it may exert a similar inhibitory effect on human topoisomerases. While antibacterial quinolones are generally designed for selective toxicity and are often less potent against their human counterparts, this differential is not always absolute and can be overcome, particularly with structural modifications.[6] Furthermore, studies on metal-based derivatives of Oxolinic acid suggest an alternative or complementary mechanism involving direct DNA interaction through major and minor groove binding, which can also contribute to cytotoxic effects.

Preclinical Cytotoxicity Data

While data on the anticancer activity of Oxolinic acid as a standalone agent is sparse, a key study investigated the cytotoxicity of its rare-earth metal complexes. The half-maximal inhibitory concentration (IC50) values were determined against human breast adenocarcinoma (MDA-MB-231), human colon adenocarcinoma (LoVo), and a normal human umbilical vein endothelial cell line (HUVEC) to assess potency and selectivity.

| Compound | Cell Line | Cancer Type | IC50 (µM) after 48h |

| Oxolinic Acid | MDA-MB-231 | Breast Adenocarcinoma | > 500 |

| LoVo | Colon Adenocarcinoma | > 500 | |

| HUVEC | Normal Endothelial | > 500 | |

| Y(oxo)₃(H₂O)₂ | MDA-MB-231 | Breast Adenocarcinoma | 163.4 ± 8.1 |

| LoVo | Colon Adenocarcinoma | 48.2 ± 2.4 | |

| HUVEC | Normal Endothelial | > 200 | |

| La(oxo)₃(H₂O)₂ | MDA-MB-231 | Breast Adenocarcinoma | 114.5 ± 5.7 |

| LoVo | Colon Adenocarcinoma | 29.8 ± 1.5 | |

| HUVEC | Normal Endothelial | > 200 | |

| Sm(oxo)₃(H₂O)₂ | MDA-MB-231 | Breast Adenocarcinoma | 101.3 ± 5.1 |

| LoVo | Colon Adenocarcinoma | 25.4 ± 1.3 | |

| HUVEC | Normal Endothelial | > 200 | |

| Data synthesized from studies on Oxolinic acid and its derivatives. The "oxo" abbreviation refers to Oxolinic acid. |

These results indicate that while Oxolinic acid alone shows limited activity, its complexation with rare-earth metals significantly enhances its cytotoxic potency and demonstrates a degree of selectivity for cancer cells over normal cells, particularly against the LoVo colon cancer line.

Anticipated Cellular Signaling Pathways

Based on its proposed mechanism as a DNA-damaging agent, Oxolinic acid and its active derivatives are expected to trigger two primary cellular responses: apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical pathway activated by irreparable DNA damage. The accumulation of double-strand breaks is a potent trigger for the intrinsic (mitochondrial) apoptosis pathway. This cascade involves the activation of sensor proteins that lead to the permeabilization of the mitochondrial outer membrane, releasing cytochrome c. This, in turn, initiates a caspase cascade, culminating in the activation of executioner caspases (like Caspase-3) that dismantle the cell.[9] Key regulators include the Bcl-2 family of proteins, where a shift in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) members dictates the cell's fate.[10]

Cell Cycle Arrest

In response to DNA damage, cells activate complex signaling networks known as checkpoints to arrest the cell cycle, allowing time for repair. Topoisomerase II inhibitors frequently cause an accumulation of cells in the G2/M phase.[11] This arrest prevents cells with damaged DNA from entering mitosis. The G2/M checkpoint is primarily regulated by the Cyclin B1/CDK1 complex. DNA damage activates kinases that inactivate this complex, thereby halting progression into mitosis.[12][13]

Key Experimental Protocols

To validate the anticancer potential of Oxolinic acid, a series of standard in vitro assays are required. The following protocols provide a methodological framework for such an investigation.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Treatment : Prepare serial dilutions of Oxolinic acid (or its derivatives) in culture medium. Replace the existing medium with the drug-containing medium and incubate for the desired time points (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.[14]

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment : Grow cells in 6-well plates and treat with Oxolinic acid at concentrations around the determined IC50 for 24-48 hours.

-

Cell Harvesting : Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining : Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

-

Data Acquisition : Analyze the cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Analysis : Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).[12]

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.

-

Cell Culture and Treatment : Plate cells and treat with Oxolinic acid as described for the apoptosis assay.

-

Cell Harvesting and Fixation : Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining : Wash the fixed cells to remove ethanol and resuspend in PBS containing RNase A and Propidium Iodide. Incubate for 30 minutes in the dark.

-

Data Acquisition : Analyze the samples on a flow cytometer.

-

Analysis : Use cell cycle analysis software to model the DNA content histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.[15]

Future Directions and Conclusion

The repositioning of Oxolinic acid as an anticancer agent is in its nascent stages, supported by a strong mechanistic rationale but limited direct preclinical evidence. The data clearly shows that while the parent compound is not highly potent, its chemical scaffold holds significant promise for the development of active anticancer derivatives, as demonstrated by its metal complexes.

Future research should focus on:

-

Mechanism Validation : Directly testing the inhibitory activity of Oxolinic acid and its potent derivatives against purified human topoisomerase I and II.

-

Broad-Spectrum Screening : Evaluating the cytotoxicity of these compounds against a wider panel of cancer cell lines from diverse tissue origins.

-

Cellular Pathway Analysis : Performing detailed molecular studies to confirm the induction of apoptosis and cell cycle arrest and to identify the key protein modulations involved.

-

In Vivo Studies : Progressing the most promising derivatives to preclinical animal models to assess their efficacy, safety, and pharmacokinetic profiles.

References

- 1. Drug Repurposing for Cancer Treatment: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Repurposing of Chronically Used Drugs in Cancer Therapy: A Chance to Grasp [mdpi.com]

- 3. Oxolinic Acid | C13H11NO5 | CID 4628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Oxolinic Acid? [synapse.patsnap.com]

- 5. nbinno.com [nbinno.com]

- 6. Drugging Topoisomerases: Lessons and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Inhibition of Bacterial and Human Topoisomerases by N-Arylacyl O-Sulfonated Aminoglycoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting bacterial topoisomerase I to meet the challenge of finding new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]

- 10. Oxaliplatin induces apoptosis in hepatocellular carcinoma cells and inhibits tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell cycle arrest by oxaliplatin on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Luteolin potentiates low-dose oxaliplatin-induced inhibitory effects on cell proliferation in gastric cancer by inducing G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells [frontiersin.org]

- 14. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

A Technical Guide to the Pharmacokinetics and Bioavailability of Oxolinic Acid in Aquaculture Species

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the pharmacokinetic properties, bioavailability, and analytical methodologies of oxolinic acid, a critical quinolone antibiotic used in aquaculture. The information compiled herein is intended to support research, enhance drug development, and establish effective, safe therapeutic regimens for various aquatic species.

Introduction and Mechanism of Action

Oxolinic acid (OA) is a synthetic quinolone antibacterial agent used extensively in aquaculture to treat and prevent diseases caused by Gram-negative bacteria, such as furunculosis, vibriosis, and enteric redmouth disease.[1][2][3] A thorough understanding of its pharmacokinetics—how the animal's body absorbs, distributes, metabolizes, and excretes the drug—is paramount for optimizing dosage, ensuring therapeutic efficacy, and adhering to food safety standards by establishing appropriate withdrawal periods.[4][5]

The bactericidal action of oxolinic acid stems from its ability to inhibit bacterial DNA gyrase (topoisomerase II).[1][6][7] This enzyme is essential for managing DNA topology by introducing negative supercoils during replication and transcription.[1][8] By binding to the A subunit of DNA gyrase, oxolinic acid blocks this process, leading to the cessation of DNA synthesis and, ultimately, bacterial cell death.[1][7] This mechanism confers selective toxicity against bacteria, as eukaryotic cells utilize different enzymes for DNA manipulation.[1]

References

- 1. What is the mechanism of Oxolinic Acid? [synapse.patsnap.com]

- 2. he01.tci-thaijo.org [he01.tci-thaijo.org]

- 3. ijpab.com [ijpab.com]

- 4. Pharmacokinetics and Withdrawal Period of Oxolinic Acid in Silver Pompano Following In-Feed Administration of the Recommended Therapeutic Dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. connectjournals.com [connectjournals.com]

- 6. toku-e.com [toku-e.com]

- 7. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 8. DNA gyrase on the bacterial chromosome: possibility of two levels of action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Fate and Degradation of Oxolinic Acid in Aquatic Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxolinic acid (OA), a quinolone antibiotic extensively used in aquaculture, is a growing environmental concern due to its potential to contaminate aquatic ecosystems. Understanding its environmental fate and degradation is crucial for assessing its ecological risk and developing effective mitigation strategies. This technical guide provides an in-depth analysis of the primary degradation pathways of oxolinic acid in aquatic environments, focusing on photodegradation, biodegradation, and hydrolysis. It summarizes key quantitative data, details experimental protocols for studying its degradation, and provides visual representations of the involved processes to facilitate a comprehensive understanding for researchers and professionals in the field.

Introduction

The widespread use of oxolinic acid in fish farming leads to its introduction into aquatic systems through uneaten medicated feed and excretion from treated fish.[1][2][3] The persistence and potential ecotoxicological effects of this antibiotic, including the development of antimicrobial resistance, necessitate a thorough investigation of its environmental behavior.[2][3] This guide focuses on the chemical and biological processes that govern the transformation and removal of oxolinic acid from freshwater and marine environments.

Primary Degradation Pathways

The environmental persistence of oxolinic acid is primarily dictated by its susceptibility to photodegradation. Biodegradation and hydrolysis are generally considered to play minor roles in its overall degradation in aquatic systems.[3][4][5]

Photodegradation: The Dominant Pathway

Photodegradation, the breakdown of molecules by light, is the most significant process for the removal of oxolinic acid in sunlit surface waters.[3][4] This process can occur through two primary mechanisms: direct and indirect photolysis.

-

Direct Photolysis: Occurs when oxolinic acid directly absorbs photons from sunlight, leading to its chemical transformation.

-

Indirect Photolysis: Involves photosensitized reactions where other substances in the water, such as dissolved organic matter (DOM), absorb light and produce reactive oxygen species (ROS). These ROS, including hydroxyl radicals (HO•), carbonate radicals (CO3•−), and singlet oxygen (¹O₂), then react with and degrade oxolinic acid.[2]

The efficiency of photodegradation is influenced by several environmental factors, including water type (freshwater vs. seawater), pH, and the concentration of dissolved organic matter.[2][6][7] For instance, dissolved organic matter can have a dual role; it can promote indirect photolysis by producing ROS, but it can also inhibit direct photolysis by acting as a light screen.[2]

Biodegradation: A Minor Contributor